tert-butyl (4S)-1,7-diazaspiro[3.4]octane-1-carboxylate
CAS No.:
Cat. No.: VC13757963
Molecular Formula: C11H20N2O2
Molecular Weight: 212.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H20N2O2 |
|---|---|
| Molecular Weight | 212.29 g/mol |
| IUPAC Name | tert-butyl (4S)-1,7-diazaspiro[3.4]octane-1-carboxylate |
| Standard InChI | InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-7-5-11(13)4-6-12-8-11/h12H,4-8H2,1-3H3/t11-/m0/s1 |
| Standard InChI Key | OJDKDBHLSUSOBW-NSHDSACASA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CC[C@]12CCNC2 |
| SMILES | CC(C)(C)OC(=O)N1CCC12CCNC2 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC12CCNC2 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a spiro[3.4]octane core, where two rings share a single atom (spiro carbon) at the 1-position. The bicyclic system comprises a three-membered ring fused to a four-membered ring, with nitrogen atoms at the 1- and 7-positions. The tert-butyloxycarbonyl (Boc) group is appended to the 1-nitrogen, conferring steric bulk and protecting the amine during synthetic manipulations .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₀N₂O₂ |
| Molecular Weight | 212.29 g/mol |
| Boiling Point | 301.3 ± 15.0°C (at 760 mmHg) |
| LogP (Partition Coefficient) | 1.626 |
| Polar Surface Area | 41.57 Ų |
These properties derive from structural analogs due to limited direct data on the (4S)-enantiomer . The Boc group enhances lipophilicity (LogP = 1.626), favoring membrane permeability, while the polar surface area suggests moderate solubility in aqueous media .
Stereochemical Considerations
The (4S) configuration induces distinct three-dimensional topography, critical for interactions with chiral biological targets. Molecular modeling predicts that this enantiomer preferentially adopts conformations exposing the 7-nitrogen for hydrogen bonding, a feature exploited in drug design.
Synthetic Methodologies
Boc Protection Strategies
A common route involves Boc protection of a preformed diazaspiro intermediate. For example, 2,7-diazaspiro[4.5]decan-1-one hydrochloride undergoes Boc annulation in dichloromethane (DCM) with triethylamine (TEA) as a base, achieving quantitative yields under inert atmospheres . Although this method is documented for a related spiro[4.5] system, analogous conditions likely apply to the [3.4] analog .
Cyclization Techniques
Spirocycle formation typically employs ring-closing metathesis or intramolecular nucleophilic substitution. For instance, treatment of γ-amino esters with trimethylaluminum facilitates cyclization to spiro frameworks, though substrate-specific optimization is required.
Enantioselective Synthesis
Reactivity and Functionalization
Deprotection and Derivatization
The Boc group is cleavable under acidic conditions (e.g., HCl in dioxane), revealing the secondary amine for further functionalization. Subsequent acylation, alkylation, or sulfonylation introduces diversity at the 1-position, enabling structure-activity relationship (SAR) studies .
Participation in Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) on halogenated derivatives remain unexplored but are theoretically feasible, given the stability of spirocycles under such conditions.
Industrial and Research Applications
Pharmaceutical Intermediates
The Boc-protected amine serves as a handle for late-stage diversification in drug discovery pipelines. For example, coupling with aryl halides generates libraries for high-throughput screening.
Catalysis and Materials Science
Spirocyclic amines act as ligands in asymmetric catalysis. Their rigid geometry enforces precise metal coordination, enhancing enantioselectivity in C–C bond-forming reactions .
Challenges and Future Directions
Synthetic Accessibility
Current methods suffer from multi-step sequences and moderate yields. Flow chemistry or photochemical cyclization could streamline production, reducing costs for large-scale applications .
Biological Characterization
In vitro and in vivo profiling is urgently needed to validate hypothesized targets. Collaborative efforts between academia and industry could accelerate translational research.
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